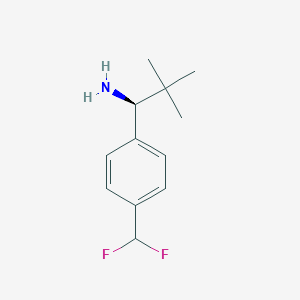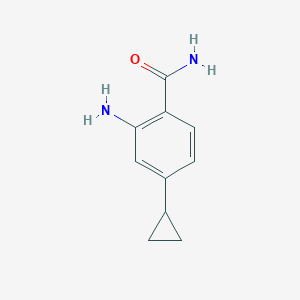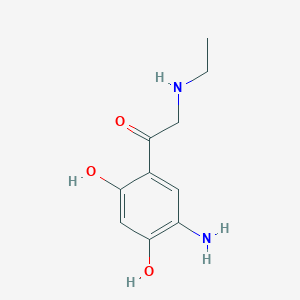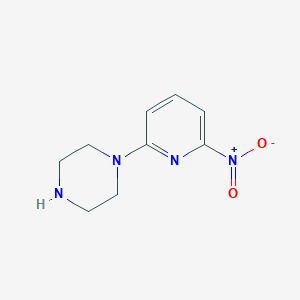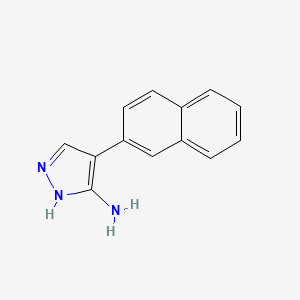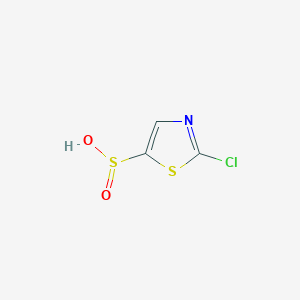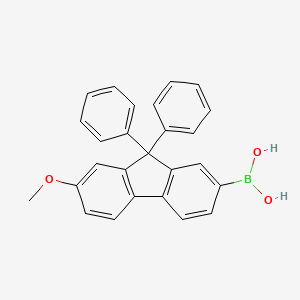
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is an organic compound with the chemical formula C25H19BO3. It is a boronic acid derivative of fluorene, characterized by the presence of a methoxy group at the 7th position and two phenyl groups at the 9th position of the fluorene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 7-methoxy-9,9-diphenylfluorene with a boron-containing reagent, such as boronic acid or boronic ester, under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Wirkmechanismus
The mechanism of action of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and catalysts. The compound’s unique electronic properties, due to the presence of the methoxy and phenyl groups, also contribute to its reactivity and functionality in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Lacks the methoxy group at the 7th position.
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid: The boronic acid group is positioned at the 4th position instead of the 2nd.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: Contains a bromo group at the 7th position and methyl groups at the 9th position
Uniqueness
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is unique due to the presence of the methoxy group at the 7th position, which enhances its electronic properties and reactivity. This structural feature makes it particularly useful in applications requiring high fluorescence efficiency and specific reactivity patterns .
Eigenschaften
Molekularformel |
C26H21BO3 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
(7-methoxy-9,9-diphenylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C26H21BO3/c1-30-21-13-15-23-22-14-12-20(27(28)29)16-24(22)26(25(23)17-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,28-29H,1H3 |
InChI-Schlüssel |
AYYZQVNBBQRKGF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


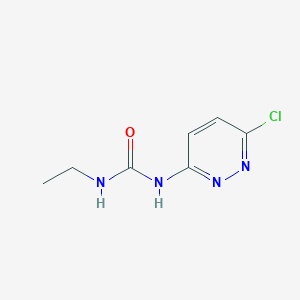
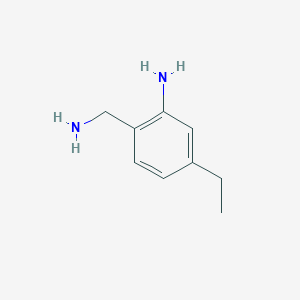
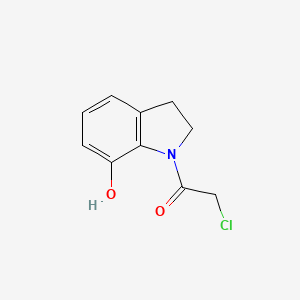

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
